(1-amino-2-ethyl-2-methylbutyl)benzene hydrochloride
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Overview
Description
(1-amino-2-ethyl-2-methylbutyl)benzene hydrochloride is an organic compound with the molecular formula C13H22ClN It is a hydrochloride salt of a substituted benzene derivative, characterized by the presence of an amino group and a branched alkyl chain attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-amino-2-ethyl-2-methylbutyl)benzene hydrochloride typically involves the following steps:
Alkylation of Benzene: The initial step involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Amination: The alkylated benzene is then subjected to amination using reagents like ammonia or an amine source under appropriate conditions to introduce the amino group.
Formation of Hydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-amino-2-ethyl-2-methylbutyl)benzene hydrochloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, the compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The amino group and alkyl chain can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Substitution Reactions: The amino group can be involved in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated benzene derivatives.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or hydrocarbons.
Scientific Research Applications
(1-amino-2-ethyl-2-methylbutyl)benzene hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-amino-2-ethyl-2-methylbutyl)benzene hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (1-amino-2-methylpropyl)benzene hydrochloride
- (1-amino-2-ethylpropyl)benzene hydrochloride
- (1-amino-2-methylbutyl)benzene hydrochloride
Uniqueness
(1-amino-2-ethyl-2-methylbutyl)benzene hydrochloride is unique due to its specific structural features, such as the branched alkyl chain and the position of the amino group. These structural differences can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
2763779-29-7 |
---|---|
Molecular Formula |
C13H22ClN |
Molecular Weight |
227.8 |
Purity |
95 |
Origin of Product |
United States |
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